molecular formula C16H15NO4 B2504023 2-[2-(4-Methylphenoxy)acetamido]benzoic acid CAS No. 59090-64-1

2-[2-(4-Methylphenoxy)acetamido]benzoic acid

Cat. No.: B2504023
CAS No.: 59090-64-1
M. Wt: 285.299
InChI Key: LRDLJPISQQAXCH-UHFFFAOYSA-N
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Description

2-[2-(4-Methylphenoxy)acetamido]benzoic acid is an organic compound with a complex structure that includes a benzoic acid core, an acetamido group, and a 4-methylphenoxy substituent

Scientific Research Applications

2-[2-(4-Methylphenoxy)acetamido]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and as a probe for biochemical pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Safety and Hazards

The safety data sheet for a similar compound, 4-(4-Methylphenoxy)benzoic acid, indicates that it is harmful if swallowed, causes serious eye irritation, and is very toxic to aquatic life with long-lasting effects .

Future Directions

The compound “2-[2-(4-Methylphenoxy)acetamido]benzoic acid” could potentially be used as a scaffold for the development of future TMEM206 inhibitors .

Mechanism of Action

Target of Action

The primary target of the compound 2-[2-(4-Methylphenoxy)acetamido]benzoic acid is TMEM206 . TMEM206 is a protein that mediates currents in cells . The role of TMEM206 is significant in various physiological functions, including cell volume regulation, vesicular acidification, transepithelial transport, and cellular signaling .

Mode of Action

The compound this compound interacts with its target TMEM206 by inhibiting its mediated currents . This interaction results in a change in the normal functioning of TMEM206, thereby affecting the physiological processes it regulates .

Biochemical Pathways

The biochemical pathways affected by this compound are those involving TMEM206. The inhibition of TMEM206 mediated currents by the compound can disrupt the normal functioning of these pathways, leading to downstream effects on the physiological processes regulated by TMEM206 .

Pharmacokinetics

Like other benzoic acid derivatives, it is expected to undergo metabolism in the liver and excretion as a conjugate with glycine .

Result of Action

The molecular and cellular effects of the action of this compound are primarily due to its inhibition of TMEM206 mediated currents . This can lead to changes in the physiological processes regulated by TMEM206, including cell volume regulation, vesicular acidification, transepithelial transport, and cellular signaling .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the inhibitory efficacy of the compound on TMEM206 is limited at pH 6.0, but it is a potent inhibitor for functional studies at pH 4.5 . This suggests that the compound’s action can be influenced by the pH of its environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-Methylphenoxy)acetamido]benzoic acid typically involves the following steps:

    Formation of 4-Methylphenoxyacetic Acid: This can be achieved by reacting 4-methylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Amidation Reaction: The 4-methylphenoxyacetic acid is then reacted with 2-aminobenzoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Methylphenoxy)acetamido]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methyl group on the phenoxy ring can be oxidized to form a carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The acetamido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 4-methylphenoxyacetic acid.

    Reduction: Formation of this compound with an amine group.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(2-Methylphenoxy)acetamido]benzoic acid
  • 2-[2-(4-Chlorophenoxy)acetamido]benzoic acid
  • 2-[2-(4-Methoxyphenoxy)acetamido]benzoic acid

Uniqueness

2-[2-(4-Methylphenoxy)acetamido]benzoic acid is unique due to the presence of the 4-methylphenoxy group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that are not present in similar compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

2-[[2-(4-methylphenoxy)acetyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4/c1-11-6-8-12(9-7-11)21-10-15(18)17-14-5-3-2-4-13(14)16(19)20/h2-9H,10H2,1H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRDLJPISQQAXCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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